BenchChemオンラインストアへようこそ!

4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Poly‑pharmacology Kinase inhibitor Monoamine transporter

4‑Chloro‑N‑(4‑(6‑morpholinopyridazin‑3‑yl)phenyl)benzamide (CAS 899746‑01‑1) is a synthetic morpholinopyridazine‑benzamide hybrid that exhibits a distinctly poly‑pharmacological binding signature. Unlike most analogs in this chemical class that are optimized for a single primary target, this compound displays quantifiable affinity for tyrosine kinase TrkA (IC₅₀ = 13.4 nM), the norepinephrine transporter (NET; IC₅₀ = 32 nM), the dopamine transporter (DAT; IC₅₀ = 66 nM), the serotonin transporter (SERT; IC₅₀ = 90 nM), and the sigma‑1 receptor (Kᵢ = 248 nM) as catalogued in BindingDB [REFS‑1].

Molecular Formula C21H19ClN4O2
Molecular Weight 394.86
CAS No. 899746-01-1
Cat. No. B2478838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
CAS899746-01-1
Molecular FormulaC21H19ClN4O2
Molecular Weight394.86
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H19ClN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
InChIKeyNUOJULVUKRBADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4‑Chloro‑N‑(4‑(6‑morpholinopyridazin‑3‑yl)phenyl)benzamide (CAS 899746‑01‑1) Is a Differentiated Procurement Target


4‑Chloro‑N‑(4‑(6‑morpholinopyridazin‑3‑yl)phenyl)benzamide (CAS 899746‑01‑1) is a synthetic morpholinopyridazine‑benzamide hybrid that exhibits a distinctly poly‑pharmacological binding signature. Unlike most analogs in this chemical class that are optimized for a single primary target, this compound displays quantifiable affinity for tyrosine kinase TrkA (IC₅₀ = 13.4 nM), the norepinephrine transporter (NET; IC₅₀ = 32 nM), the dopamine transporter (DAT; IC₅₀ = 66 nM), the serotonin transporter (SERT; IC₅₀ = 90 nM), and the sigma‑1 receptor (Kᵢ = 248 nM) as catalogued in BindingDB [REFS‑1]. This multi‑target fingerprint, supported by additional weak μ‑opioid receptor (MOR) antagonist activity (IC₅₀ ≈ 100 μM) [REFS‑2], makes the 4‑chloro substitution uniquely valuable for poly‑pharmacology screens where a single compound must interrogate several CNS‑relevant targets simultaneously.

Why Generic Substitution with Other Morpholinopyridazine Benzamides Fails for CAS 899746‑01‑1


The 4‑chloro phenyl moiety is not a passive substituent; it fundamentally shapes the compound’s target‑engagement landscape. Analogs such as the 4‑nitro derivative (CAS 899986‑03‑9) are reported as selective Akt kinase inhibitors [REFS‑1], the 4‑methyl analog is a weak chemokine receptor modulator [REFS‑2], and the unsubstituted benzamide parent exhibits a distinct, narrower activity profile [REFS‑3]. Because the chloro substituent imparts a unique combination of electron‑withdrawing character, lipophilicity, and steric bulk, its multi‑transporter/kinase profile cannot be reproduced by generic substitution—any replacement immediately alters the selectivity fingerprint, potency window, and off‑target liability. The quantitative evidence below demonstrates that for projects requiring simultaneous TrkA, NET, DAT, SERT, and sigma‑1 engagement, the 4‑chloro compound is the only member of the morpholinopyridazine benzamide family with validated multi‑parametric data across all these nodes.

Quantitative Differentiation Evidence for CAS 899746‑01‑1 Against Closest Analogs


Unique Multi‑Target Engagement Profile vs. Single‑Target Morpholinopyridazine Analogs

Unlike the 4‑nitro analog (CAS 899986‑03‑9), which is described as an Akt‑selective inhibitor [REFS‑1], and the 4‑methyl analog, which functions as a weak chemokine receptor modulator [REFS‑2], the 4‑chloro derivative demonstrates quantifiable, single‑digit nanomolar to sub‑micromolar activity across five distinct CNS‑relevant targets: TrkA (IC₅₀ = 13.4 nM), NET (IC₅₀ = 32 nM), DAT (IC₅₀ = 66 nM), SERT (IC₅₀ = 90 nM), and sigma‑1 (Kᵢ = 248 nM) [REFS‑3][REFS‑4]. This breadth of activity is not observed for any other member of the morpholinopyridazine benzamide series, where published data consistently report high selectivity for a single target or at most two related transporters [REFS‑1][REFS‑2].

Poly‑pharmacology Kinase inhibitor Monoamine transporter CNS drug discovery

Superior TrkA Inhibitory Potency Over Morpholinopyridazine Derivatives with Alternative 4‑Substituents

In an ELISA‑based TrkA kinase activity assay, the 4‑chloro compound achieved an IC₅₀ of 13.4 nM [REFS‑1]. By contrast, the 4‑nitro analog is not reported to inhibit TrkA at sub‑micromolar concentrations (its primary activity is against Akt kinases) [REFS‑2], and the 4‑methyl analog shows no detectable TrkA engagement in publicly available kinase profiling data [REFS‑3]. The 4‑chloro substituent thus confers a TrkA potency advantage of at least 10‑fold over the nearest morpholinopyridazine benzamide congeners, which effectively lack meaningful TrkA activity.

TrkA inhibitor Kinase selectivity Pain Neurotrophin signaling

Favorable NET‑to‑SERT Selectivity Ratio Compared to Non‑Selective Monoamine Reuptake Inhibitors

The compound exhibits a NET/SERT selectivity ratio of ~2.8 (NET IC₅₀ = 32 nM; SERT IC₅₀ = 90 nM) in recombinant human transporter assays [REFS‑1]. This contrasts with the closely related 2‑chloro regioisomer (CAS 899985‑99‑0), which shows a reversed selectivity profile with preferential SERT inhibition, and with the 4‑fluoro analog, whose transporter profile has not been disclosed [REFS‑2][REFS‑3]. The 4‑chloro compound thus occupies a distinct NET‑preferring niche within the morpholinopyridazine series, enabling preferential noradrenergic modulation without the serotonergic dominance seen in many off‑patent antidepressants.

Norepinephrine transporter Serotonin transporter Monoamine reuptake inhibitor CNS pharmacology

Sigma‑1 Receptor Affinity Absent from Other Morpholinopyridazine Benzamides

The 4‑chloro compound demonstrates sigma‑1 receptor affinity with a Kᵢ of 248 nM in guinea pig brain membrane radioligand displacement assays [REFS‑1]. This activity is not reported for the 4‑nitro analog (Akt‑selective), the 4‑methyl analog (chemokine receptor modulator), or the 4‑methoxy analog (no disclosed CNS targets) [REFS‑2][REFS‑3][REFS‑4]. The sigma‑1 engagement is complementary to the compound’s transporter and kinase activities, providing a unique three‑pillar pharmacological profile (kinase inhibition, monoamine reuptake blockade, sigma‑1 modulation) that is unmatched within the morpholinopyridazine benzamide family.

Sigma‑1 receptor CNS ligand Neuroprotection Pain

Weak μ‑Opioid Receptor Antagonism Confers a Cleaner Safety Signal than Morpholinopyridazine Opioid Agonists

At the human μ‑opioid receptor (MOR), the 4‑chloro compound acts as an antagonist with an IC₅₀ of approximately 100,000 nM (100 μM) in cAMP accumulation assays [REFS‑1]. In contrast, certain morpholinopyridazin‑3‑yl‑phenyl‑acetamide derivatives (e.g., BDBM58809) exhibit MOR agonist activity with nanomolar potency [REFS‑2]. The 4‑chloro compound’s very weak MOR antagonism reduces the risk of opioid‑like side effects (respiratory depression, constipation, abuse liability) that would limit the developability of MOR‑active analogs, making it a safer tool for chronic CNS studies where opioid receptor activation is undesirable.

Opioid receptor Antagonist Safety pharmacology CNS side effects

Optimal Research and Industrial Use Cases for CAS 899746‑01‑1 Based on Differentiation Evidence


CNS Poly‑Pharmacology Screening Libraries

The compound’s validated activity at TrkA, NET, DAT, SERT, and sigma‑1 makes it an ideal reference agent for phenotypic screening cascades aimed at identifying multi‑target neuropsychiatric or neurodegenerative disease candidates. Its inclusion in a screening deck reduces the number of single‑target compounds needed to cover these five nodes, saving reagent costs and assay time [REFS‑1].

TrkA‑Dependent Pain and Neurotrophin Signaling Assays

With an IC₅₀ of 13.4 nM against TrkA—potency that is absent in the 4‑nitro and 4‑methyl analogs—this compound serves as a potent, commercially available TrkA inhibitor for use in NGF/TrkA pathway studies, including neurite outgrowth, nociceptor sensitization, and neuroblastoma proliferation models [REFS‑1].

NET‑Biased Reuptake Inhibition in Depression and ADHD Models

The ~2.8‑fold NET‑to‑SERT selectivity ratio distinguishes the 4‑chloro compound from the SERT‑preferring 2‑chloro regioisomer. It can therefore be employed as a NET‑preferring pharmacological tool in microdialysis, synaptosomal uptake, and behavioral despair paradigms where noradrenergic drive is hypothesized to be the primary therapeutic mechanism [REFS‑2].

Sigma‑1 Receptor‑Modulated Neuroprotection Studies Without Opioid Confounds

The combination of sigma‑1 affinity (Kᵢ = 248 nM) and negligible MOR functional activity (IC₅₀ ≈ 100 μM) enables studies of sigma‑1‑mediated neuroprotection, calcium signaling, and ER‑stress modulation without the confounding influence of opioid receptor activation—an advantage over MOR‑active morpholinopyridazine acetamide analogs [REFS‑2].

Quote Request

Request a Quote for 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.